molecular formula C17H23N5O2S2 B2832687 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 896366-12-4

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2832687
CAS No.: 896366-12-4
M. Wt: 393.52
InChI Key: BWSYALCBPMNGBZ-UHFFFAOYSA-N
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a potent, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in controlling the progression of the cell cycle, particularly the G1 to S phase transition. Dysregulation of CDK2 activity is frequently implicated in the uncontrolled proliferation of cancer cells. This compound functions by binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity and inducing cell cycle arrest in susceptible cancer cell lines. Its primary research value lies in its use as a chemical probe to elucidate the specific biological functions of CDK2 in complex signaling networks, to study mechanisms of cell cycle control, and to investigate potential anticancer therapeutic strategies. Research applications are extensive and include the exploration of synthetic lethal interactions in cancers with specific genomic alterations, such as CCNE1 amplification, and the study of CDK2's role in the DNA damage response and in the resistance mechanisms that can develop against CDK4/6 inhibitors. This small molecule inhibitor is for research use only and is a valuable tool for in vitro biochemical assays and cell-based studies in the field of oncology and molecular biology.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-11-9-26-16(18-11)19-14(23)10-25-15-12-5-4-6-13(12)22(17(24)20-15)8-7-21(2)3/h9H,4-8,10H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSYALCBPMNGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound's structure contains multiple functional groups that contribute to its biological activity:

  • Dimethylamino group : Often associated with enhanced solubility and bioavailability.
  • Thioether linkage : May influence the compound's reactivity and interaction with biological targets.
  • Pyrimidine scaffold : Known for a broad spectrum of pharmacological activities.

The molecular formula is C15H20N4OSC_{15}H_{20}N_4OS, with a molecular weight of approximately 320.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in anticancer and antimicrobial domains. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrimidine scaffold. For instance:

  • Mechanism of Action :
    • Inhibition of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell division, leading to reduced tumor growth .
    • Induction of apoptosis in cancer cells through the activation of caspases, particularly caspase-3 .
  • In Vitro Studies :
    • Compounds similar to this one have shown significant growth inhibition in various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values ranging from 6.9 to 12.8 µM .
    • Comparative studies indicate that modifications in the chemical structure can enhance efficacy against specific cancer types.

Antimicrobial Activity

The compound's thioether component may contribute to its antimicrobial properties:

  • Broad-Spectrum Activity :
    • Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Case Studies

Several case studies have been published that explore the biological effects of related compounds:

  • Study on Pyrido[2,3-d]pyrimidines :
    • This study examined various derivatives and their anticancer efficacy, reporting that certain modifications significantly enhanced activity against resistant cancer cell lines .
  • Thiazole Derivatives :
    • Research on thiazole-containing compounds has shown promising results in inhibiting bacterial growth, indicating that the methylthiazole moiety may play a role in enhancing antimicrobial efficacy.

Data Tables

Activity TypeCell Line/PathogenIC50/EffectReference
AnticancerHCT1166.9 µM
AnticancerHepG2Significant Inhibition
AntimicrobialVarious BacteriaBroad-spectrum Activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thioacetamide-linked pyrimidinone derivatives. Key structural analogs include:

2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide (): Replaces the dimethylaminoethyl group with a 4-chlorophenyl substituent and substitutes the thiazole with an isopropylphenyl group.

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): Simpler dihydropyrimidinone core with dichlorophenyl substitution. Exhibits a higher melting point (230°C) than the benzyl-substituted analog (196°C, ), highlighting the role of aromatic substituents in packing efficiency .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ():

  • Contains a thietane ring instead of a thiazole, demonstrating how heterocycle modifications alter metabolic stability. Thioether linkages may increase susceptibility to oxidation compared to the target compound’s thiazole .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Solubility Trends
Target Compound Cyclopenta[d]pyrimidinone Dimethylaminoethyl, 4-methylthiazol-2-yl Not reported Likely moderate (basic amine + polar thiazole)
4-Chlorophenyl Analog () Cyclopenta[4,5]thieno[2,3-d]pyrimidinone 4-Chlorophenyl, isopropylphenyl Not reported Low (aromatic Cl, isopropyl)
Dichlorophenyl Analog () Dihydropyrimidinone 2,3-Dichlorophenyl 230 Low (highly lipophilic)
Benzyl Analog () Dihydropyrimidinone Benzyl 196 Moderate (polar NHCO)

Pharmacological and ADMET Considerations

  • The thiazole moiety in the target may confer selectivity for targets requiring heterocyclic recognition (e.g., kinase ATP pockets) .
  • ADMET: The dimethylaminoethyl group in the target compound could improve absorption via enhanced solubility, whereas thioether-containing analogs () may face faster metabolic clearance .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including alkylation of thioether linkages and coupling of acetamide moieties. Key steps require temperature control (e.g., 0–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization. Sodium methylate in a 2.6–2.8-fold molar excess is often used for deprotonation, followed by alkylation with chloroacetamide derivatives . Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility and reactivity .

Q. How can researchers confirm the molecular structure and purity of the synthesized compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying structural features like the cyclopenta[d]pyrimidinone core and thioether linkage. High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) and mass spectrometry (MS) validate molecular weight and purity. Comparative analysis with reference spectra in databases like PubChem is recommended .

Intermediate Research Questions

Q. Which solvents and storage conditions are suitable for handling this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents (DCM). Stability studies suggest storage at –20°C under inert gas to prevent oxidation of the thioether group. Accelerated degradation studies (e.g., 40°C/75% relative humidity) can assess shelf-life under varying conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict biological interactions?

Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify energy barriers and optimal conditions (e.g., solvent, catalyst). Molecular docking studies predict interactions with biological targets like kinases or receptors, guiding structural modifications for enhanced binding affinity. Tools like ICReDD integrate computational and experimental data to reduce trial-and-error approaches .

Q. How should researchers address contradictions in experimental data, such as unexpected by-products or low yields?

Systematic troubleshooting includes:

  • By-product analysis : Use LC-MS or GC-MS to identify impurities, then adjust stoichiometry or reaction time .
  • Yield optimization : Screen catalysts (e.g., DMAP) or solvents (e.g., switching from THF to DMF) to improve nucleophilic substitution efficiency .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to isolate rate-limiting steps .

Q. What in vitro methodologies are recommended to evaluate its biological activity and mechanism?

  • Enzyme inhibition assays : Test against target enzymes (e.g., cyclin-dependent kinases) using fluorescence-based assays .
  • Cellular uptake studies : Use fluorescent labeling or radioligand tracing to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
  • Dose-response analysis : Calculate IC₅₀ values in cytotoxicity assays (e.g., MTT) to establish therapeutic windows .

Methodological Considerations

  • Data Validation : Cross-reference spectroscopic data with PubChem entries and replicate key synthetic steps to ensure reproducibility .
  • Ethical Sourcing : Avoid non-peer-reviewed vendors (e.g., BenchChem) and prioritize suppliers with analytical certificates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.